molecular formula C12H19NO B1671326 Etafedrine hydrochloride CAS No. 7681-79-0

Etafedrine hydrochloride

Cat. No. B1671326
CAS RN: 7681-79-0
M. Wt: 193.28 g/mol
InChI Key: IRVLBORJKFZWMI-ZYHUDNBSSA-N
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Description

Etafedrine hydrochloride, also known as ethylephedrine, is a long-acting bronchodilator . It was previously commercially available under the brand name Nethaprin, both as the free base and as the hydrochloride salt from Sanofi-Aventis .


Synthesis Analysis

Ethylephedrine is formed by alkylating ephedrine with ethyl iodide . The hydrochloride is prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether .


Molecular Structure Analysis

The molecular formula of this compound is C12H20ClNO . The average mass is 229.746 Da and the monoisotopic mass is 229.123337 Da .


Physical And Chemical Properties Analysis

The molecular formula of Etafedrine is C12H19NO, with a molar mass of 193.290 g·mol−1 . The hydrochloride form has a molecular formula of C12H20ClNO, with an average mass of 229.746 Da and a monoisotopic mass of 229.123337 Da .

Mechanism of Action

Unlike ephedrine and tyramine, etafedrine does not induce the release of epinephrine or norepinephrine. Instead, it acts as a selective β2 adrenoreceptor agonist, mediating its bronchodilator effects .

Future Directions

Etafedrine hydrochloride was previously commercially available but is no longer marketed . The future directions of this compound are unclear.

properties

{ "Design of the Synthesis Pathway": "Etafedrine hydrochloride can be synthesized through a multistep process starting from the precursor compound, ethyl ephedrine. The synthesis pathway involves the conversion of ethyl ephedrine to ethyl pseudoephedrine, followed by the reduction of ethyl pseudoephedrine to ethyl norpseudoephedrine. Finally, ethyl norpseudoephedrine is converted to Etafedrine hydrochloride through a reaction with hydrochloric acid.", "Starting Materials": [ "Ephedrine", "Ethyl iodide", "Red phosphorus", "Hydroiodic acid", "Lithium aluminum hydride", "Hydrochloric acid" ], "Reaction": [ "Ethyl ephedrine is prepared by reacting ephedrine with ethyl iodide in the presence of red phosphorus.", "Ethyl ephedrine is then converted to ethyl pseudoephedrine through a reaction with hydroiodic acid.", "Ethyl pseudoephedrine is reduced to ethyl norpseudoephedrine using lithium aluminum hydride as a reducing agent.", "Finally, ethyl norpseudoephedrine is reacted with hydrochloric acid to form Etafedrine hydrochloride." ] }

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

CAS RN

7681-79-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Appearance

Solid powder

melting_point

108-110

Other CAS RN

7681-79-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5591-29-7 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

etafedrine
etafedrine hydrochloride
etafedrine hydrochloride, (R-(R*,S*))-isomer
etafedrine, (R*,S*)-isomer
etafedrine, R-(R*,S*)
etaphedrine
L-N-ethylephedrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethylephedrine exert its bronchodilatory effect?

A1: Ethylephedrine acts as a sympathomimetic agent with selective activity on β2-adrenoceptors. [] It effectively antagonizes bronchoconstriction induced by acetylcholine or histamine. This bronchodilator effect can be completely blocked by the β-adrenoceptor antagonist propranolol, confirming its mechanism of action. []

Q2: What is the structural difference between Ethylephedrine and Ephedrine, and how does it impact their activity?

A2: Ethylephedrine is the N-ethyl derivative of Ephedrine. This structural modification significantly enhances its efficacy on β2-adrenoceptors while suppressing its indirect sympathomimetic activity compared to Ephedrine. [] As a result, Ethylephedrine displays a more selective bronchodilator profile with reduced cardiovascular effects.

Q3: Does Ethylephedrine induce the release of norepinephrine like some other sympathomimetic amines?

A3: Unlike tyramine and ephedrine, Ethylephedrine does not demonstrate significant norepinephrine release in the perfused rabbit heart. [] This characteristic further supports its classification as a predominantly direct-acting sympathomimetic agent with selectivity for β2-adrenoceptors.

Q4: What are the potential applications of Carbon-11 labeled Ethylephedrine?

A4: Researchers have successfully synthesized Carbon-11 labeled Ethylephedrine (Ephedrine-11C) and demonstrated its distribution in mice. [] The compound exhibits uptake in the liver, kidney, and brain. This finding suggests the potential of Ephedrine-11C as a radiotracer for dynamic brain studies using techniques like Positron Emission Tomography (PET).

Q5: Has Ethylephedrine been investigated in clinical settings for respiratory diseases?

A5: Yes, Ethylephedrine has been studied in clinical trials for its bronchodilatory effects. In a double-blind, placebo-controlled study, a long-acting bronchodilator preparation containing Ethylephedrine hydrochloride demonstrated significant improvement in lung function parameters like FEV1 and VC in patients with bronchospastic disease. [] Patients also reported improved sleep quality, appetite, and cough suppression.

Q6: Are there any analytical techniques available to detect and quantify Ethylephedrine and related compounds?

A6: Gas chromatography-mass spectrometry (GC/MSD) has been successfully employed to separate and identify Ethylephedrine and other ephedrines in urine. [] This technique, coupled with appropriate derivatization methods, allows for sensitive and specific analysis of these compounds in biological samples.

Q7: Beyond bronchodilation, are there other potential therapeutic applications of Ethylephedrine being explored?

A8: Interestingly, Ethylephedrine has shown a greater effect on intestinal and uterine muscle compared to Ephedrine. [] While more research is needed, this finding suggests potential applications in areas like gastrointestinal motility disorders or obstetrics, which require further investigation.

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